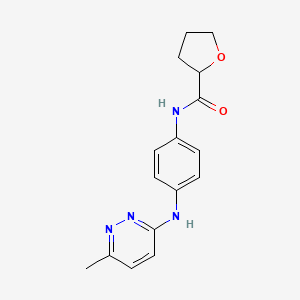

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide

Description

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a tetrahydrofuran-2-carboxamide core linked to a phenyl group substituted with a 6-methylpyridazinylamino moiety. The compound’s amide group and pyridazine ring may contribute to solubility, stability, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h4-9,14H,2-3,10H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNKDCVYFRLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Amination: The pyridazine derivative is then subjected to amination with an appropriate aniline derivative to introduce the amino group.

Coupling with Tetrahydrofuran-2-carboxylic Acid: The final step involves coupling the aminopyridazine with tetrahydrofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide

Structural Differences :

- Core Heterocycle: The analogue replaces the pyridazine ring with a quinazoline scaffold (4-amino-6,7-dimethoxyquinazoline), which is bulkier and contains methoxy substituents.

- Linker : A propane-1,3-diamine linker connects the quinazoline to the tetrahydrofuran carboxamide, unlike the direct phenyl-pyridazine linkage in the target compound.

Functional Implications : - The longer linker may increase conformational flexibility, affecting binding pocket accessibility .

2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

Structural Differences :

- Backbone: This compound features a V-shaped architecture with two methoxyphenol groups and a benzylideneamino linker, contrasting with the linear tetrahydrofuran-pyridazine system.

- Hydrogen Bonding: The enol-imine tautomer forms intramolecular O–H⋯N bonds, while the target compound relies on amide N–H and pyridazine N atoms for hydrogen bonding. Functional Implications:

- The rigid V-shape and π-π stacking of aromatic rings may favor interactions with planar biological targets (e.g., DNA or protein pockets).

- The absence of a saturated oxygen ring (tetrahydrofuran) could reduce solubility compared to the target compound .

Furan-3-carboxamide Derivatives (e.g., 97c, 97d, 97e)

Structural Differences :

- Substituents : These derivatives feature hydrazinyl-oxoethyl groups at the furan-3-carboxamide position, with variable N-substituents (methyl, phenyl, methoxyphenyl). The target compound uses a tetrahydrofuran-2-carboxamide with a phenyl-pyridazine substituent.

Functional Implications : - Smaller substituents (e.g., methyl in 97c) may reduce steric hindrance compared to the target’s phenyl-pyridazine group, altering target selectivity .

Furo[2,3-b]pyridine-3-carboxamide Derivatives

Structural Differences :

- Core Structure: The analogue incorporates a fused furopyridine ring system with chlorine and fluorophenyl substituents, whereas the target compound has a non-fused tetrahydrofuran ring.

- Synthesis : Both compounds utilize carboxamide coupling reagents (e.g., HATU derivatives), but the furopyridine’s chloro and fluorophenyl groups may require harsher reaction conditions.

Functional Implications : - The fluorine atom enhances lipophilicity and metabolic stability, whereas the target’s methylpyridazine may prioritize π-π interactions over halogen bonding.

- The fused ring system in the analogue could improve planar stacking but reduce solubility .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.44 g/mol. The compound features a tetrahydrofuran ring, which contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Kinases : Many pyridazine derivatives exhibit inhibitory activity against kinases involved in cancer progression, such as BRAF and EGFR .

- Inflammatory Pathways : The compound may modulate inflammatory responses through pathways regulated by sphingosine 1-phosphate receptors, which are critical in immune and cardiovascular functions .

- Cell Cycle Regulation : Similar compounds have shown the ability to induce apoptosis in cancer cells by interfering with cell cycle regulation mechanisms.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyridazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Antimicrobial Properties

Research on related pyrazole derivatives has indicated notable antibacterial and antifungal activities. These compounds disrupt microbial cell functions, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The ability of this compound to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. By targeting specific receptors involved in the inflammatory response, it could reduce chronic inflammation associated with various conditions .

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of several pyridazine derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapy agents. Notably, the combination treatments led to enhanced apoptosis rates in resistant cancer cells .

Research on Inflammatory Modulation

Another study focused on the modulation of sphingosine 1-phosphate receptors by pyridazine compounds. It was found that these compounds could significantly influence immune responses and may serve as therapeutic agents in autoimmune disorders .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.